![molecular formula C11H14N10O6 B3840498 4,4'-(methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide)](/img/structure/B3840498.png)
4,4'-(methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide)
Overview
Description
4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C14H16N10O6, and is classified as an oxadiazole derivative.
Mechanism of Action
The exact mechanism of action of 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) is not fully understood. However, it is believed that this compound exerts its antimicrobial effects by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) exhibits low toxicity in vitro and in vivo. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) in lab experiments is its low toxicity. This makes it a potentially useful compound for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous potential future directions for research on 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide). Some possible areas of interest include:
1. Further studies on the mechanism of action of this compound, with the aim of developing more effective antimicrobial agents.
2. Research on the use of this compound in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
3. Investigation of the potential use of this compound as a food preservative or in other industrial applications.
4. Studies on the potential environmental impact of this compound, particularly with regard to its toxicity and biodegradability.
In conclusion, 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. While much remains to be learned about the mechanism of action and potential uses of this compound, it is clear that it has significant potential for further study and development.
Scientific Research Applications
The potential applications of 4,4'-(Methylenediimino)bis(N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide) in scientific research are numerous. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as an antimicrobial agent. Additionally, research has been conducted on the use of this compound in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-[[[4-(acetamidocarbamoyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N10O6/c1-4(22)14-16-10(24)6-8(20-26-18-6)12-3-13-9-7(19-27-21-9)11(25)17-15-5(2)23/h3H2,1-2H3,(H,12,20)(H,13,21)(H,14,22)(H,15,23)(H,16,24)(H,17,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGWGRCQFZLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=NON=C1NCNC2=NON=C2C(=O)NNC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[4-(acetamidocarbamoyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-N'-acetyl-1,2,5-oxadiazole-3-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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